molecular formula C12H14INO2 B303367 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No. B303367
M. Wt: 331.15 g/mol
InChI Key: OVHKRTMOVCLNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can lead to the activation of certain genes that are involved in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been found to have unique biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments. This compound has been shown to have activity against certain cancer cell lines, making it a potential anticancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole in laboratory experiments include its unique mechanism of action and its potential applications in drug discovery and development. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are many future directions for research on 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Some potential areas of study include further investigation of its mechanism of action, its potential applications in drug discovery and development, and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

The synthesis of 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves the reaction of 2-iodo-3-methoxybenzaldehyde with 4,4-dimethyl-2,5-dioxo-1,3-oxazolidine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been studied for its potential applications in various scientific research fields. It has been found to have a unique mechanism of action that makes it a promising candidate for use in drug discovery and development. This compound has been shown to have activity against certain cancer cell lines, making it a potential anticancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Molecular Formula

C12H14INO2

Molecular Weight

331.15 g/mol

IUPAC Name

2-(2-iodo-3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C12H14INO2/c1-12(2)7-16-11(14-12)8-5-4-6-9(15-3)10(8)13/h4-6H,7H2,1-3H3

InChI Key

OVHKRTMOVCLNRB-UHFFFAOYSA-N

SMILES

CC1(COC(=N1)C2=C(C(=CC=C2)OC)I)C

Canonical SMILES

CC1(COC(=N1)C2=C(C(=CC=C2)OC)I)C

Origin of Product

United States

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